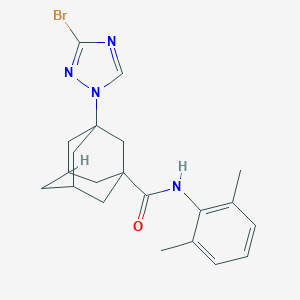![molecular formula C19H18N4O2S B214003 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and pathways that are essential for the survival and proliferation of cancer cells and pathogens. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA, thereby leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. However, one of the limitations is its low solubility in aqueous solvents, which makes it difficult to use in some experiments.
Direcciones Futuras
There are various future directions for the research on 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One of the major directions is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate its potential applications in the treatment of bacterial and viral infections. Additionally, studies are needed to investigate its potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Métodos De Síntesis
The synthesis method of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-N-(4-methylphenyl)acetamide with 6-amino-1-phenyl-1,4-dihydropyrimidine-4-one in the presence of a suitable catalyst. The final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its potential applications in the treatment of bacterial and viral infections. Studies have shown that it exhibits significant antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus.
Propiedades
Nombre del producto |
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C19H18N4O2S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)21-18(25)12-26-19-22-17(24)11-16(20)23(19)15-5-3-2-4-6-15/h2-11H,12,20H2,1H3,(H,21,25) |
Clave InChI |
HTHOSORJNHENAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)




![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)



